

An In-Depth Technical Guide to the Stereochemical Properties of Diisopropyl (R)-(+)-malate

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Compound of Interest

Compound Name: *Diisopropyl (R)-(+)-malate*

Cat. No.: *B1311375*

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Introduction

Diisopropyl (R)-(+)-malate is a chiral ester of significant interest in the fields of organic synthesis and pharmaceutical development. As a versatile chiral building block, its stereochemical purity is paramount for its successful application in asymmetric synthesis, where it can be used to introduce specific stereocenters into target molecules. This technical guide provides a comprehensive overview of the key stereochemical properties of **Diisopropyl (R)-(+)-malate**, including its physical characteristics, optical activity, and the analytical methods used for its characterization. The information presented herein is intended to support researchers in the effective utilization and quality control of this important chiral reagent.

Physicochemical and Stereochemical Data

A summary of the key quantitative data for **Diisopropyl (R)-(+)-malate** and its enantiomer is presented in Table 1. These properties are fundamental for the identification and characterization of the compound.

Table 1: Physicochemical and Stereochemical Properties of Diisopropyl Malate Enantiomers

Property	Diisopropyl (R)-(+)-malate	Diisopropyl (S)-(-)-malate	Reference
CAS Number	83540-97-0	83541-68-8	[1][2]
Molecular Formula	C ₁₀ H ₁₈ O ₅	C ₁₀ H ₁₈ O ₅	[1][2]
Molecular Weight	218.25 g/mol	218.25 g/mol	[1][2]
Physical State	Liquid (presumed)	Colorless Liquid	[2]
Boiling Point	237 °C (lit.)	237 °C (lit.)	[2]
Density	1.055 g/mL at 25 °C (lit.)	1.055 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.430 (lit.)	n _{20/D} 1.430 (lit.)	[2]
Specific Rotation [α] ^{20/D}	Not explicitly reported, but inferred to be the positive equivalent of the (S)-enantiomer.	-12° to -14° (neat)	[2]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of **Diisopropyl (R)-(+)-malate**. The following sections provide methodologies for its preparation and the determination of its key stereochemical attributes.

Synthesis of Diisopropyl (R)-(+)-malate via Fischer Esterification

The synthesis of **Diisopropyl (R)-(+)-malate** is typically achieved through the Fischer esterification of (R)-(+)-malic acid with isopropanol, using a strong acid catalyst.

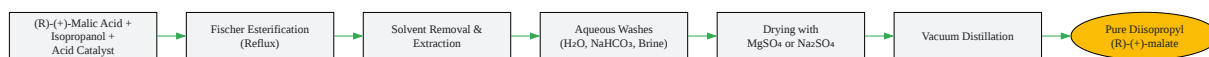
Materials:

- (R)-(+)-Malic acid
- Anhydrous Isopropanol

- Concentrated Sulfuric Acid (H_2SO_4) or p-Toluenesulfonic acid (p-TsOH)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-(+)-malic acid in an excess of anhydrous isopropanol.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess isopropanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Diisopropyl (R)-(+)-malate**.
- Purify the crude product by vacuum distillation to yield the pure ester.



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Caption: Workflow for the synthesis of **Diisopropyl (R)-(+)-malate**.

Determination of Specific Rotation

The specific rotation is a fundamental property used to characterize a chiral compound and is a measure of its optical activity.^{[3][4]}

Equipment:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Sample cell (typically 1 dm)
- Volumetric flask
- Analytical balance

Procedure:

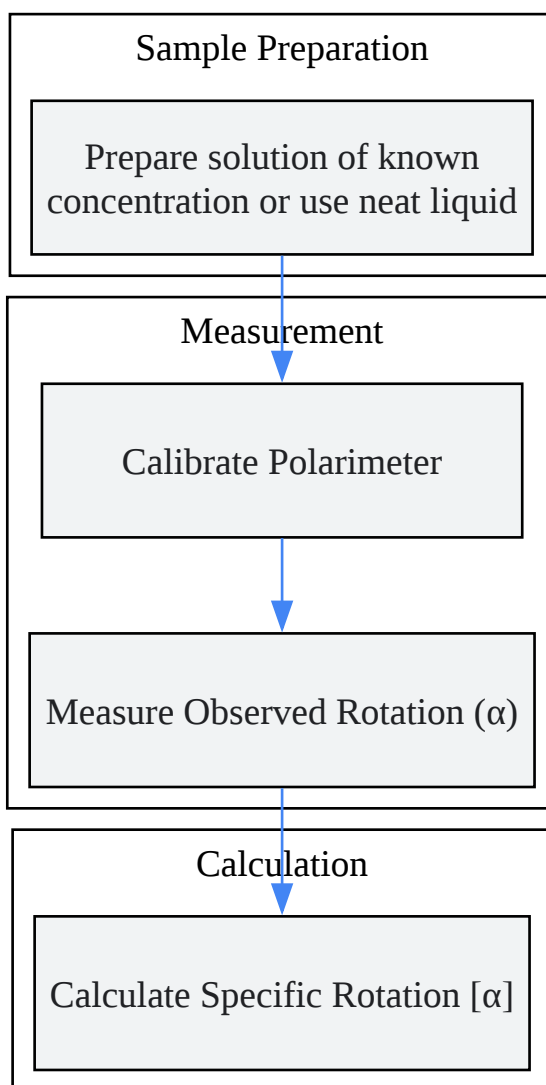
- Accurately weigh a sample of pure **Diisopropyl (R)-(+)-malate** and dissolve it in a known volume of a suitable solvent (if not measuring neat) in a volumetric flask.
- Calibrate the polarimeter according to the manufacturer's instructions.
- Fill the sample cell with the prepared solution or the neat liquid, ensuring there are no air bubbles.
- Place the sample cell in the polarimeter and measure the observed rotation (α).
- Calculate the specific rotation $[\alpha]$ using the following formula:

For solutions: $[\alpha] = \alpha / (c * l)$ where:

- α is the observed rotation in degrees.
- c is the concentration in g/mL.
- l is the path length of the sample cell in decimeters (dm).

For neat liquids: $[\alpha] = \alpha / (d * l)$ where:

- d is the density of the liquid in g/mL.



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Caption: Workflow for determining the specific rotation.

Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral sample.^{[5][6][7][8]}

Equipment and Materials:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Chiral stationary phase (CSP) column suitable for the separation of ester enantiomers (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
- HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol).
- Sample vials.
- Syringe filters.

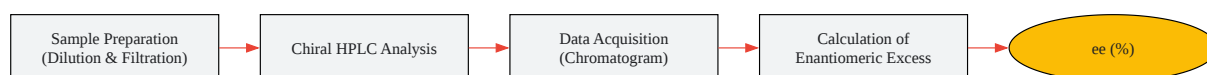
Procedure:

- Method Development: An appropriate chiral stationary phase and mobile phase must be selected to achieve baseline separation of the (R) and (S) enantiomers of diisopropyl malate. This is often an empirical process. A typical starting mobile phase for a polysaccharide-based column would be a mixture of hexane and isopropanol.
- Sample Preparation: Prepare a dilute solution of **Diisopropyl (R)-(+)-malate** in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter.
- Analysis:
 - Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
 - Inject a small volume of the prepared sample onto the column.

- Run the chromatogram and record the retention times and peak areas for both enantiomers.
- Calculation of Enantiomeric Excess (ee):
 - Identify the peaks corresponding to the (R) and (S) enantiomers.
 - Calculate the enantiomeric excess using the following formula:

$$ee (\%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100$$

where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.



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Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **Diisopropyl (R)-(+)-malate**. Although a complete, experimentally verified spectrum for **Diisopropyl (R)-(+)-malate** is not readily available in public databases, the expected spectral features can be predicted based on its structure. The data presented in Table 2 is for the closely related Diisopropyl maleate and can be used as a reference point, with expected differences for the malate structure.^[9]

Table 2: Predicted Spectroscopic Data for **Diisopropyl (R)-(+)-malate** (based on analogous compounds)

Spectroscopy	Expected Features
^1H NMR	- Septet for the methine protons (-CH) of the isopropyl groups. - Doublet for the methyl protons (-CH ₃) of the isopropyl groups. - A multiplet for the methine proton attached to the hydroxyl group (-CH(OH)-). - A multiplet for the methylene protons (-CH ₂ -). - A singlet or broad singlet for the hydroxyl proton (-OH).
^{13}C NMR	- Carbonyl carbons of the ester groups (~170-175 ppm). - Methine carbon attached to the hydroxyl group (~65-75 ppm). - Methine carbons of the isopropyl groups (~68-72 ppm). - Methylene carbon (~38-45 ppm). - Methyl carbons of the isopropyl groups (~20-25 ppm).
FT-IR (neat)	- Broad O-H stretch from the hydroxyl group (~3500 cm ⁻¹). - C-H stretches from the alkyl groups (~2850-3000 cm ⁻¹). - Strong C=O stretch from the ester groups (~1735 cm ⁻¹). - C-O stretches (~1100-1300 cm ⁻¹).

Note: The chemical shifts and absorption frequencies are approximate and can be influenced by the solvent and other experimental conditions. It is highly recommended that researchers acquire their own spectroscopic data for confirmation.

Conclusion

This technical guide has outlined the essential stereochemical properties and analytical methodologies for **Diisopropyl (R)-(+)-malate**. The provided data tables and experimental protocols offer a framework for the synthesis, purification, and characterization of this important chiral building block. For researchers and professionals in drug development, a thorough understanding and application of these principles are critical to ensure the quality and stereochemical integrity of their materials and the success of their synthetic endeavors. It is important to note the current scarcity of publicly available, experimentally verified data for this specific compound, underscoring the need for rigorous in-house characterization.

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